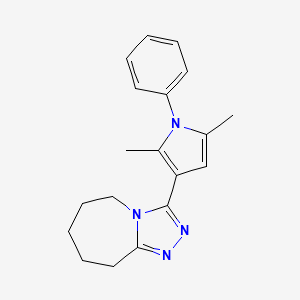![molecular formula C20H24ClN3O2S B1226142 6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine](/img/structure/B1226142.png)
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine is an antibacterial agent known for its ability to inhibit the bacterial lipoprotein targeting chaperone, LolA. This compound exhibits significant inhibitory effects on Gram-negative bacteria, making it a promising candidate for antimicrobial research .
準備方法
The synthesis of MAC-13243 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of MAC-13243 is synthesized through a series of reactions involving the formation of a triazine ring.
Functionalization: The core structure is then functionalized with various substituents, including chlorophenyl and dimethoxyphenyl groups.
Final assembly: The final compound is assembled by linking the functionalized core structure with a sulfanyl group.
化学反応の分析
MAC-13243 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the substituents on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
MAC-13243 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of bacterial lipoprotein targeting chaperones.
Biology: The compound is employed in research to understand the mechanisms of bacterial resistance and to develop new antibacterial agents.
Medicine: MAC-13243 is investigated for its potential use in treating infections caused by Gram-negative bacteria.
Industry: The compound is used in the development of new antimicrobial coatings and materials
作用機序
MAC-13243 exerts its effects by inhibiting the function of the bacterial lipoprotein targeting chaperone, LolA. This inhibition disrupts the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria, leading to increased permeability of the outer membrane and ultimately bacterial cell death . The molecular targets and pathways involved include the LolA protein and the lipoprotein transport pathway.
類似化合物との比較
MAC-13243 is unique in its mechanism of action compared to other antibacterial agents. Similar compounds include:
Polymyxins: These are cationic polypeptide antibiotics that disrupt the lipopolysaccharide layer of Gram-negative bacteria.
Loperamide: An anti-diarrheal drug that dissipates the inner membrane potential of bacteria.
A22: An inhibitor of the actin homologue MreB, which affects the cell envelope biogenesis
MAC-13243 stands out due to its specific inhibition of the LolA protein, making it a valuable tool for studying bacterial lipoprotein transport and developing new antibacterial therapies.
特性
分子式 |
C20H24ClN3O2S |
|---|---|
分子量 |
405.9 g/mol |
IUPAC名 |
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine |
InChI |
InChI=1S/C20H24ClN3O2S/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23) |
InChIキー |
JRZNGLZDQHVIOO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC |
同義語 |
1-(3,4-Dimethoxyphenethyl)-4-(4-chlorobenzylthio)-1,2,3,6-tetrahydro-1,3,5-triazine Mac-13243 MAC13243 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dichlorophenyl)-2-[[4-methyl-5-[4-methyl-2-(5-methyl-3-isoxazolyl)-5-thiazolyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1226059.png)


![2-Cyano-3-(1-{[(furan-2-ylmethyl)-carbamoyl]-methyl}-1H-indol-3-yl)-N-m-tolyl-acrylamide](/img/structure/B1226064.png)
![N~1~-({2-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)-3-(2-THIENYL)ACRYLAMIDE](/img/structure/B1226065.png)

![2-[[4-(4-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1226072.png)

![1-(3,4-Dimethylphenyl)-2-[[5-[[2-(4-ethoxyanilino)-4-thiazolyl]methyl]-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1226074.png)




![[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate](/img/structure/B1226085.png)
